Technical Monograph: Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Technical Monograph: Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Classification:
Abstract
This technical guide profiles Ethyl 3-amino-3-(pyridin-4-yl)propanoate , a critical scaffold in medicinal chemistry.[1] Unlike standard
Part 1: Physicochemical Profile[1][2]
The molecular weight of a compound is not merely a mass value; in drug discovery, it is a stoichiometric determinant for synthesis and a governing factor in Lipinski’s Rule of 5 for oral bioavailability.[1]
Core Data Table[1][3]
| Property | Value | Technical Context |
| Molecular Weight (Free Base) | 194.23 g/mol | Used for molarity calculations in biological assays.[1] |
| Molecular Weight (2HCl Salt) | 267.15 g/mol | Critical: Most commercial forms are dihydrochlorides.[1] Weighing errors occur if this distinction is ignored. |
| Molecular Formula | - | |
| CAS Number (Free Base) | 77742-28-0 | Primary identifier.[1][2] |
| CAS Number (Acid Precursor) | 5344-38-7 | 3-amino-3-(pyridin-4-yl)propanoic acid.[1] |
| LogP (Predicted) | ~0.1 to 0.6 | Indicates moderate hydrophilicity; suitable for fragment-based screening.[1] |
| pKa (Pyridine N) | ~5.2 | Protonated at physiological pH in acidic compartments (lysosomes).[1] |
| pKa (Primary Amine) | ~8.8 | Predominantly protonated at physiological pH (7.4).[1] |
Structural Logic & Solubility
The molecule consists of three distinct domains:
-
Ethyl Ester: A protecting group that enhances lipophilicity for cell permeability (prodrug potential) or serves as a synthetic handle.[1]
-
-Amino Backbone: Provides an extra methylene (
) spacer compared to -amino acids, increasing rotational degrees of freedom and resistance to aminopeptidases.[1] -
Pyridin-4-yl Side Chain: A basic heterocycle that acts as a bioisostere for Phenylalanine (hydrophobic/stacking) or Histidine/Arginine (cationic interactions depending on pH).[1]
Part 2: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride from its acid precursor.
Rationale: Direct esterification using thionyl chloride (
Workflow Diagram (DOT)
Caption: Synthesis workflow via acyl chloride activation. Note the critical validation step of gas evolution cessation.
Step-by-Step Protocol
-
Preparation (Anhydrous Conditions):
-
Activation:
-
Addition:
-
Add 3-amino-3-(pyridin-4-yl)propanoic acid (1.0 equivalent) to the solution.
-
Note: The zwitterionic amino acid is likely insoluble initially.[1]
-
-
Reaction (The "Self-Validating" Phase):
-
Isolation:
Part 3: Medicinal Chemistry Applications[3][5]
This molecule is rarely a final drug; it is a pharmacophore scaffold .[1]
Integrin Antagonism (RGD Mimetics)
The
-
Mechanism: The pyridine nitrogen can accept a proton to mimic the Arginine guanidinium group, or act as a neutral spacer.[1]
-
Utility: Synthesis of
antagonists for cancer metastasis prevention.[1]
Factor Xa Inhibition
In anticoagulant research, the pyridine ring serves as a P1 or P4 pocket binder.[1] The rigidity of the pyridine ring (compared to an aliphatic chain) reduces the entropic penalty upon binding to the enzyme active site.[1]
Structure-Activity Relationship (SAR) Logic[1]
Caption: Pharmacophore dissection showing the functional role of each molecular domain in drug design.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized molecule must be verified using NMR.[1]
Expected
- 8.8-8.9 ppm (2H, d): Pyridine protons adjacent to Nitrogen (deshielded by ring current and positive charge).[1]
- 7.8-8.0 ppm (2H, d): Pyridine protons adjacent to the alkyl attachment.[1]
-
4.8-5.0 ppm (1H, m): The chiral
-proton ( ).[1] -
4.1 ppm (2H, q): Ethyl ester
.[1] -
3.0-3.3 ppm (2H, m): The
-protons ( ).[1] -
1.1 ppm (3H, t): Ethyl ester
.[1]
Mass Spectrometry:
-
ESI (+): m/z 195.1
.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23448234, Ethyl 3-amino-3-(pyridin-4-yl)propanoate.[1] Retrieved from [Link][1][3][2]
-
Rodionov, V. M. (1926).[1] "Über die Synthese von
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis).[1]
Sources
- 1. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-amino-3-(pyridin-4-yl)propanoate | C10H14N2O2 | CID 23448234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
